2,3,5-Triphenyltetrazolium iodide 2,3,5-Triphenyltetrazolium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3964808
InChI: InChI=1S/C19H15N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Molecular Formula: C19H15IN4
Molecular Weight: 426.3 g/mol

2,3,5-Triphenyltetrazolium iodide

CAS No.:

Cat. No.: VC3964808

Molecular Formula: C19H15IN4

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Triphenyltetrazolium iodide -

Specification

Molecular Formula C19H15IN4
Molecular Weight 426.3 g/mol
IUPAC Name 2,3,5-triphenyltetrazol-2-ium;iodide
Standard InChI InChI=1S/C19H15N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Standard InChI Key OZWXYIMSDYLUTE-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Canonical SMILES C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Introduction

Structural Characteristics and Crystallography

Molecular Geometry

TPT iodide crystallizes in a monoclinic system with space group P21/cP2_1/c. The asymmetric unit comprises four distinct 2,3,5-triphenyl-2H-tetrazol-3-ium cations and five iodide anions, two of which occupy crystallographic inversion centers . The tetrazole ring in each cation is nearly planar, with root-mean-square (r.m.s.) deviations of 0.004–0.007 Å . Dihedral angles between the tetrazole ring and its three phenyl substituents vary significantly across cations (e.g., 6.0–85.7°), reflecting conformational flexibility .

Table 1: Crystallographic Data for TPT Iodide

ParameterValue
Crystal systemMonoclinic
Space groupP21/cP2_1/c
Unit cell dimensionsa=9.6541A˚a = 9.6541 \, \text{Å}, b=30.9983A˚b = 30.9983 \, \text{Å}, c=24.3469A˚c = 24.3469 \, \text{Å}, β=97.930\beta = 97.930^\circ
Volume (A˚3\text{Å}^3)7216.4
Z (Formula units)16

Intermolecular Interactions

The crystal lattice exhibits weak C–H⋯I hydrogen bonds and C–H⋯π interactions involving phenyl ring centroids (Cg\text{Cg}) . These interactions contribute to the stability of the supramolecular architecture.

Synthesis and Optimization

Conventional Synthesis

TPT iodide is typically synthesized via ion exchange between triphenyltetrazolium chloride (TTC) and potassium iodide . A modified approach involves oxidizing 1,3,5-triphenylformazan with chlorine gas in methanol, yielding TPT chloride, which is subsequently converted to the iodide salt .

Table 2: Key Synthetic Steps

StepProcessConditionsYield
1Benzaldehyde-phenylhydrazone formationMethanol, 5°C, 2 h85%
2Diazonium salt preparationHCl, NaNO₂, 0–5°C95%
3Coupling to form 1,3,5-triphenylformazanMethanol/pyridine, 0–10°C59%
4Oxidation to TPT iodideCl₂ gas in methanol, 0–15°C61%

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValue
Molecular weight426.26 g/mol
SolubilitySoluble in ethanol, DMSO
StorageLight-sensitive, RT stable
Melting point242–243°C

Biological and Industrial Applications

Cell Viability Assays

TPT iodide is reduced by mitochondrial dehydrogenases in living cells to form red formazan crystals, enabling quantification of cell viability . In Mycobacterium tuberculosis drug susceptibility testing, TPT-based assays achieved 99.2% sensitivity compared to conventional methods .

Neurobiological and Cardiac Research

In rat models, TPT staining reliably delineates cerebral infarcts (21% infarct area correlation with histology) . Post-myocardial infarction, TPT outperforms propidium iodide in early infarct detection (30 min vs. 3 h reperfusion) .

Agricultural and Environmental Uses

TPT iodide assesses root vitality in coniferous forests and soil microbial activity. In rice paddies, root TTC-reducing activity correlates with organic iodine formation (r=0.89r = 0.89) .

Recent Advances and Comparative Studies

Structural Modifications

A 2022 study synthesized TPT barbiturate salts, revealing enhanced stability via O–H⋯N hydrogen bonds (d=3.1605A˚d = 3.1605 \, \text{Å}) . Computational analyses (DFT) corroborate experimental geometries .

Alternative Staining Techniques

In potato models, TPT staining identifies irreversible electroporation zones within 3 h, compared to 48 h for melanin-based methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator